

An In-depth Technical Guide on 5-Methyl-6-nitrobenzo[d]dioxole

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Compound of Interest

Compound Name: 5-Methyl-6-nitrobenzo[d]
[1,3]dioxole

Cat. No.: B1308084

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-6-nitrobenzo[d]dioxole, a heterocyclic aromatic compound of interest in various chemical and pharmaceutical research domains. This document details the compound's history, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and relevant characterization data. The information is structured to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction and Historical Context

5-Methyl-6-nitrobenzo[d]dioxole, also known as 2-nitro-4,5-methylenedioxytoluene, belongs to the family of substituted benzodioxoles. The benzodioxole moiety is a key structural feature in numerous natural products and synthetic compounds with significant biological activities. While the specific discovery of 5-Methyl-6-nitrobenzo[d]dioxole is not well-documented in readily available historical literature, its synthesis falls within the broader, well-established field of electrophilic aromatic substitution reactions on benzodioxole derivatives, which have been explored since the late 19th and early 20th centuries.

The development of nitration techniques for aromatic compounds was a pivotal achievement in organic chemistry, enabling the introduction of the versatile nitro group, a precursor for many

other functional groups. The synthesis of nitro-substituted benzodioxoles is a logical extension of this chemistry, driven by the desire to create novel chemical entities for various applications, including pharmaceuticals, agrochemicals, and material science. The presence of both a methyl and a nitro group on the benzodioxole scaffold allows for a range of further chemical modifications, making it a valuable intermediate in synthetic chemistry.

Physicochemical Properties

A summary of the key quantitative data for 5-Methyl-6-nitrobenzo[d]dioxole is presented in the table below. These values are primarily computed properties sourced from the PubChem database.^[1]

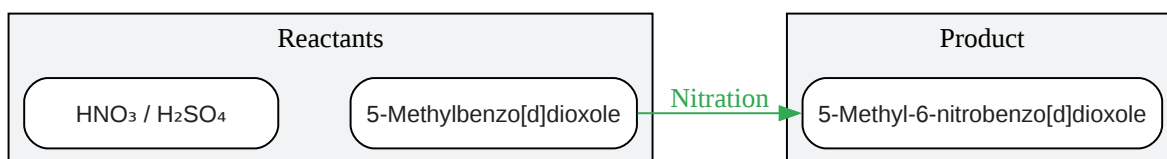
Property	Value	Source
Molecular Formula	C ₈ H ₇ NO ₄	PubChem ^[1]
Molecular Weight	181.15 g/mol	PubChem ^[1]
CAS Number	32996-27-3	PubChem ^[1]
Appearance	Expected to be a solid	-
XLogP3	1.9	PubChem ^[1]
Hydrogen Bond Donor Count	0	PubChem ^[1]
Hydrogen Bond Acceptor Count	4	PubChem ^[1]
Rotatable Bond Count	0	PubChem ^[1]
Exact Mass	181.03750770 g/mol	PubChem ^[1]
Monoisotopic Mass	181.03750770 g/mol	PubChem ^[1]
Topological Polar Surface Area	58.9 Å ²	PubChem ^[1]
Heavy Atom Count	13	PubChem ^[1]
Formal Charge	0	PubChem ^[1]
Complexity	215	PubChem ^[1]

Synthesis

The most probable synthetic route to 5-Methyl-6-nitrobenzo[d]dioxole is through the electrophilic nitration of its precursor, 5-methylbenzo[d]dioxole. The methylenedioxy and methyl groups are both activating and ortho-, para-directing. The nitration is expected to occur at the position ortho to the methyl group and para to the methylenedioxy ether oxygen, which is the C6 position.

Reaction Pathway

The synthesis involves the reaction of 5-methylbenzo[d]dioxole with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which then attacks the electron-rich aromatic ring.



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Caption: Synthetic pathway for 5-Methyl-6-nitrobenzo[d]dioxole.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole, adapted from a similar, well-established procedure for the nitration of 1,3-benzodioxole.

Materials:

- 5-methylbenzo[d]dioxole
- Concentrated nitric acid (70%)

- Concentrated sulfuric acid (98%)
- Glacial acetic acid
- Ice
- Water
- Ethanol (for recrystallization)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Buchner funnel and filter paper
- Beakers and other standard laboratory glassware

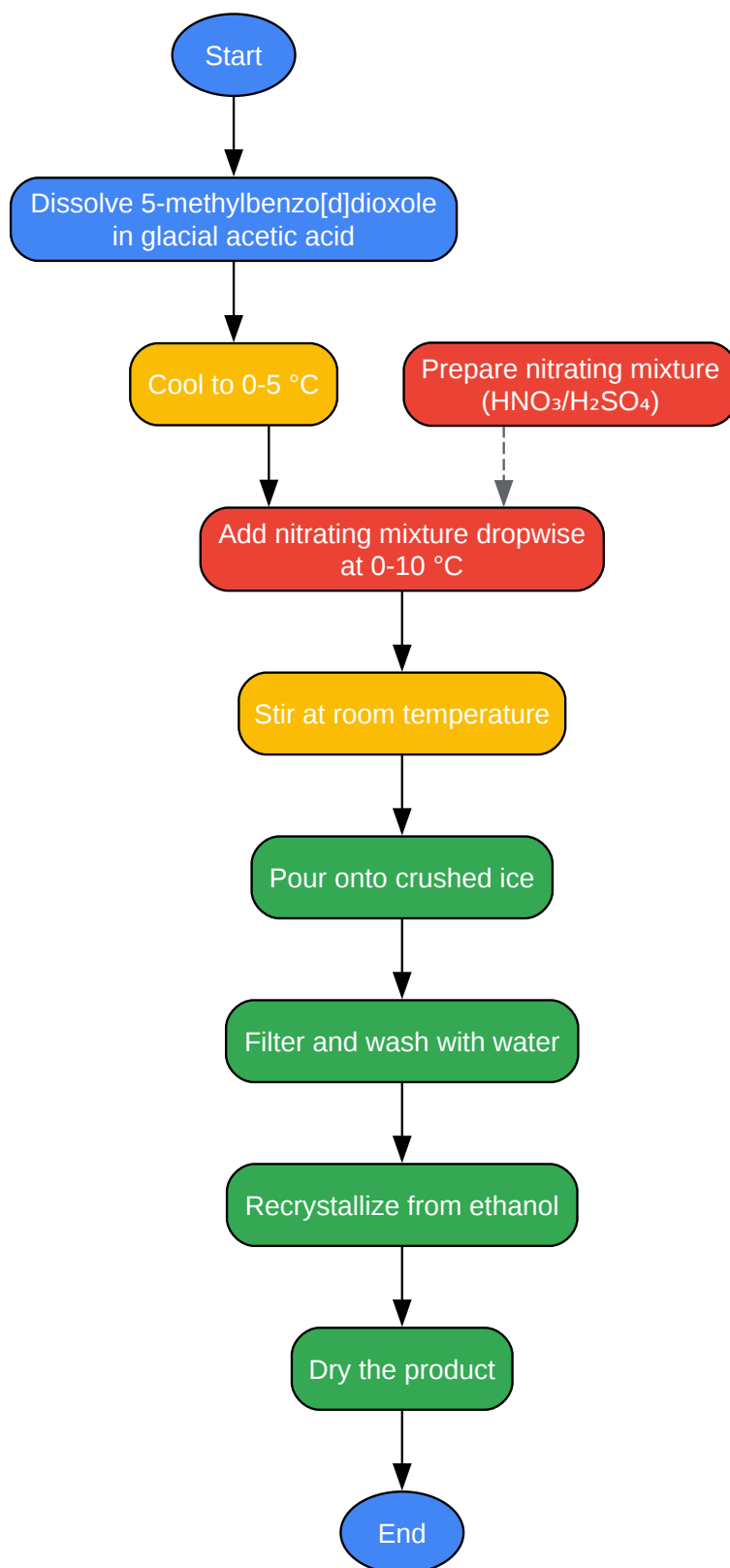
Procedure:

- **Preparation of the Reaction Mixture:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methylbenzo[d]dioxole (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
- **Preparation of the Nitrating Mixture:** In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
- **Nitration Reaction:** Add the cold nitrating mixture dropwise to the solution of 5-methylbenzo[d]dioxole over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0-10 °C.
- **Reaction Completion:** After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

- **Work-up:** Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product should precipitate as a solid.
- **Isolation and Purification:** Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from ethanol to yield pure 5-Methyl-6-nitrobenzo[d]dioxole.
- **Drying:** Dry the purified product in a desiccator under vacuum.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 5-Methyl-6-nitrobenzo[d]dioxole.



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Caption: Workflow for the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole.

Characterization

While specific, published spectral data for 5-Methyl-6-nitrobenzo[d]dioxole is not readily available, the expected characterization would involve standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylenedioxy protons (a singlet around 6.0 ppm), and the methyl protons (a singlet around 2.2-2.5 ppm). The aromatic region would display two singlets, corresponding to the protons at the C4 and C7 positions.
 - ^{13}C NMR: The carbon NMR spectrum would show distinct signals for all eight carbon atoms in the molecule, including the methylenedioxy carbon, the methyl carbon, and the six aromatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands characteristic of the nitro group (typically around $1520\text{-}1560\text{ cm}^{-1}$ and $1345\text{-}1385\text{ cm}^{-1}$) and the C-O-C stretching of the methylenedioxy group.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak $[\text{M}]^+$ expected at $m/z = 181$.

Applications and Future Directions

5-Methyl-6-nitrobenzo[d]dioxole serves as a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a wide range of substituents. This makes the compound a valuable starting material for the synthesis of more complex molecules with potential applications in:

- Drug Discovery: As a building block for the synthesis of novel pharmaceutical agents. The benzodioxole scaffold is present in several known bioactive compounds.
- Agrochemicals: For the development of new pesticides and herbicides.
- Material Science: As a precursor for the synthesis of dyes, polymers, and other functional materials.

Future research could focus on the exploration of the biological activities of derivatives of 5-Methyl-6-nitrobenzo[d]dioxole and the development of more efficient and environmentally friendly synthetic methods for its preparation.

Conclusion

5-Methyl-6-nitrobenzo[d]dioxole is a valuable synthetic intermediate with potential for a wide range of applications. While its specific discovery is not prominently documented, its synthesis is based on well-understood principles of electrophilic aromatic substitution. This guide provides a comprehensive overview of its properties, a detailed synthetic protocol, and potential areas for future research, serving as a valuable resource for the scientific community.

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References

- 1. rsc.org [rsc.org]
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